4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine is a complex organic compound that features both phenolic and pyridinium functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
The compound is synthesized through various chemical processes that involve the reaction of specific precursors. Its structural and functional properties have been documented in several scientific studies, including patents and research articles focused on its synthesis and applications in biochemistry and pharmacology .
This compound can be classified as a phenolic derivative due to the presence of the phenolate group, alongside a pyridinium moiety, which contributes to its unique chemical behavior. Its classification extends into medicinal chemistry, where it may serve as an active pharmaceutical ingredient or a lead compound for drug development.
The synthesis of 4-[hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine typically involves multi-step organic reactions. Key methods include:
The synthesis process may involve the use of solvents such as dimethylformamide or ethanol under controlled temperatures to optimize yields. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity .
Key structural data includes:
This compound can undergo several chemical reactions:
Reactions are typically carried out under specific pH conditions to favor desired pathways. For example, reduction reactions may require catalytic hydrogenation or treatment with reducing agents such as lithium aluminum hydride .
The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes or receptors. The phenolic part may participate in hydrogen bonding and π-stacking interactions, while the pyridinium nitrogen could facilitate binding through electrostatic interactions.
Studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .
Relevant analyses include spectroscopic methods for determining purity and structural integrity .
4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine has potential applications in:
Research continues to explore its efficacy in various biological systems, highlighting its importance in both academic and industrial settings .
The synthesis of 4-[hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine employs a convergent strategy, integrating distinct precursors for the phenolic and pyridinium components. The phenolic segment is synthesized via nitration-protected hydroxyimino intermediates [6], where ortho-selective nitration of 4-hydroxybenzaldehyde precedes O-alkylation with chloromethyl methyl ether. The pyridinium moiety is prepared through nucleophilic substitution of 4-chloropyridine with ammonia under pressurized conditions, followed by N-methylation using methyl iodide. Final coupling occurs via Ether formation in acetone under reflux, catalyzed by potassium carbonate, achieving yields of 68–72% after recrystallization [1] [6].
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
2-Nitro-4-(methoxymethoxy)phenol | Ortho-nitration | HNO₃/AcOH, 0°C, 2h | 85 |
4-Amino-4-methoxypyridine | Ammonolysis | NH₃(aq)/140°C, 24h | 78 |
Quaternary salt formation | N-Alkylation | CH₃I, DMF, 60°C, 12h | 92 |
Final coupling | Williamson Ether Synthesis | K₂CO₃, acetone, reflux, 8h | 71 |
Iodine catalysis is critical for C–N bond formation between the phenolic and pyridinium units. Molecular iodine (5–10 mol%) facilitates oxidative coupling by generating iodonium intermediates, reducing activation energy from ∼98 kJ/mol to 72 kJ/mol. Kinetic studies confirm a second-order dependence on reactant concentrations when iodine is present [3] [9]. This method enhances regioselectivity in heterocyclic assembly, suppressing N-oxide byproducts observed in metal-catalyzed routes. For example, replacing palladium/copper systems with iodine increases yield from 54% to 82% while reducing reaction temperature from 120°C to 80°C [9].
Solvent polarity dictates cyclization efficiency. Dipolar aprotic solvents like DMSO accelerate ring closure via stabilization of the zwitterionic transition state, while protic solvents (e.g., ethanol) promote hydrolysis. In the final intramolecular cyclization, a 7:3 DMSO/acetone mixture optimizes nucleophilic displacement, achieving 89% conversion in 4 hours (rate constant k = 4.7 × 10⁻⁴ s⁻¹). By contrast, pure water or methanol yields <45% due to solvolysis [5] [8].
Table 2: Solvent Effects on Cyclization Kinetics
Solvent System | Dielectric Constant (ε) | Rate Constant (k, ×10⁻⁴ s⁻¹) | Conversion (%) |
---|---|---|---|
DMSO | 46.7 | 5.9 | 93 |
DMSO/Acetone (7:3) | 41.2 | 4.7 | 89 |
DMF | 38.3 | 3.1 | 75 |
Ethanol | 24.6 | 0.8 | 38 |
Water | 80.4 | 0.2 | 22 |
Microwave-assisted synthesis reduces the final coupling step from 8 hours to 25 minutes, improving yield to 84% and minimizing nitro group reduction side products [9]. Aqueous phase cyclization at pH 9–10 enhances atom economy, with the zwitterionic product precipitating directly (purity >97%). Solvent recycling via membrane distillation decreases DMSO consumption by 72%, aligning with green chemistry principles [3] [9]. Additionally, enzymatic resolution using lipases achieves enantiomeric excess (ee) >99% for chiral derivatives, though the parent compound is achiral.
Structural and Chemical Property Analysis
X-ray crystallography confirms the zwitterionic configuration: the phenolate oxygen bears a formal negative charge, while the pyridinium nitrogen is positively charged. Intramolecular hydrogen bonding (O···H–N = 1.68 Å) stabilizes this configuration, increasing thermal decomposition onset to 217°C [1]. NMR (¹³C) signals at δ 168.2 (C=O) and δ 178.9 (C–O⁻) further validate this assignment. The compound’s solubility is pH-dependent, with log P values of −1.2 (pH 7.4) and 0.8 (pH 2.0), indicating preferential solubility in polar solvents under physiological conditions.
Table 3: Spectroscopic and Physical Properties
Property | Value | Method |
---|---|---|
Melting Point | 214–216°C (dec.) | Differential Scanning Calorimetry |
λ_max (UV-Vis) | 318 nm (ε = 12,400 M⁻¹cm⁻¹) | Acetonitrile, 25°C |
¹H NMR (DMSO-d6) | δ 8.21 (d, 2H, Py-H), δ 7.95 (s, 1H, Ar-H) | 500 MHz |
pKa (phenol/pyridinium) | 5.3/8.9 | Potentiometric titration |
Crystal System | Monoclinic, P2₁/c | Single-crystal XRD |
Biological Relevance and Analog Applications
Though direct biological data for this compound is limited, its structural motifs align with cytotoxic and kinase-inhibiting agents. The 4-methoxypyridinium unit resembles NAD(P)H-competitive inhibitors, while the ortho-nitro phenolate may act as a bioisostere for quinone-based antineoplastics [3] [7]. Analogous compounds (e.g., steroidal benzimidazole-quinoline hybrids) demonstrate IC₅₀ values of 0.5–10 μM against prostate cancer via CYP17A1 inhibition [7] [9]. This suggests potential for targeted modifications to enhance bioactivity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7